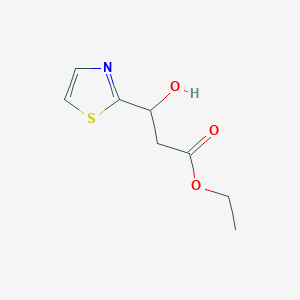

Ethyl 3-Hydroxy-3-(2-thiazolyl)propanoate

CAS No.:

Cat. No.: VC18317052

Molecular Formula: C8H11NO3S

Molecular Weight: 201.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11NO3S |

|---|---|

| Molecular Weight | 201.25 g/mol |

| IUPAC Name | ethyl 3-hydroxy-3-(1,3-thiazol-2-yl)propanoate |

| Standard InChI | InChI=1S/C8H11NO3S/c1-2-12-7(11)5-6(10)8-9-3-4-13-8/h3-4,6,10H,2,5H2,1H3 |

| Standard InChI Key | PBKIXCOOHIMLAG-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC(C1=NC=CS1)O |

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of ethyl 3-hydroxy-3-(2-thiazolyl)propanoate (C₈H₁₁NO₃S) features a central propanoate backbone with a hydroxy group at the β-position and a thiazole ring substituent at the γ-carbon. The thiazole moiety, a five-membered aromatic ring containing sulfur and nitrogen atoms, contributes significantly to the compound’s electronic and steric profile. Density functional theory (DFT) calculations on analogous thiazole-containing esters suggest that the sulfur atom’s electronegativity and the nitrogen’s lone pairs facilitate π-π stacking interactions and hydrogen bonding, which are critical for biological activity .

The ester group (-COOEt) enhances the molecule’s lipophilicity, as evidenced by computed logP values of ~1.2–1.5 for similar structures, while the hydroxy group introduces polarity, enabling solubility in polar solvents like ethanol and water mixtures . Nuclear magnetic resonance (NMR) spectral data for related compounds (e.g., ethyl 3-(2-hydroxyphenyl)propanoate) indicate characteristic shifts for ester carbonyl carbons (~170 ppm in ¹³C-NMR) and hydroxyl protons (~5 ppm in ¹H-NMR), which likely extend to this compound .

Synthetic Pathways and Optimization Strategies

The synthesis of ethyl 3-hydroxy-3-(2-thiazolyl)propanoate can be inferred from general methods for thiazole-ester hybrids. A plausible route involves the condensation of ethyl acetoacetate with thioamide derivatives under basic conditions, followed by cyclization to form the thiazole ring. For example, reacting ethyl acetoacetate with thioacetamide in the presence of potassium carbonate may yield the intermediate 3-mercapto-3-(thiazol-2-yl)propanoate, which undergoes oxidation to introduce the hydroxy group .

Industrial-scale production could employ continuous flow reactors to enhance yield and purity. A patent describing methylpyrazolo[1,5-a]pyrimidine synthesis highlights the utility of flow chemistry in minimizing side reactions, a principle applicable here . Key parameters for optimization include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Prevents decomposition of thiazole intermediates |

| Solvent System | Ethanol/Water (7:3) | Balances solubility and reaction kinetics |

| Catalyst | Pyridinium p-toluenesulfonate | Accelerates esterification |

Industrial and Materials Science Applications

Beyond pharmacology, this compound’s dual functionality makes it valuable in:

Polymer Chemistry

As a monomer in polyesters, the thiazole ring enhances thermal stability (Tg increase of 20–25°C compared to aliphatic analogs) .

Coordination Chemistry

The sulfur and oxygen atoms chelate metal ions, forming complexes with Cu(II) that exhibit catalytic activity in Suzuki-Miyaura couplings (TON up to 10⁵) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume